molecular formula C23H27N3O5 B244206 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B244206
M. Wt: 425.5 g/mol
InChI Key: DSDQLEIRGCRIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid Derivative: The acetylated piperazine is then coupled with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Introduction of the Phenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The acetylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxyacetyl group may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(4-chloro-2-methylphenoxy)propionyl)amino)benzoate
  • Methyl 2-((2-methylphenoxy)acetyl)amino)benzoate
  • Methyl 4-((2-(4-methylphenylsulfonyl)amino)propionyl)amino)benzoate

Uniqueness

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the acetylpiperazine moiety, which imparts distinct pharmacological properties. The combination of the phenoxyacetyl group further enhances its potential for specific biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H27N3O5/c1-16-6-4-5-7-21(16)31-15-22(28)24-19-14-18(23(29)30-3)8-9-20(19)26-12-10-25(11-13-26)17(2)27/h4-9,14H,10-13,15H2,1-3H3,(H,24,28)

InChI Key

DSDQLEIRGCRIIW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C

Origin of Product

United States

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